2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane
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Overview
Description
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane is an organic compound that features a unique combination of functional groups, including a chlorophenyl sulfanyl group, a nitrophenyl group, and a dithiane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane typically involves the reaction of 4-chlorothiophenol with 2,5-dinitrobenzyl chloride in the presence of a base, followed by cyclization with 1,3-dithiane. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 2-{[5-(2-Chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone
Uniqueness
2-{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}-1,3-dithiane is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]-1,3-dithiane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S3/c17-11-2-5-13(6-3-11)23-15-7-4-12(18(19)20)10-14(15)16-21-8-1-9-22-16/h2-7,10,16H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLBWUVBTUXKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=C(C=CC(=C2)[N+](=O)[O-])SC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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